6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-
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Overview
Description
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- is a complex organic compound characterized by its unique spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their biological activity and presence in various natural products. The spiroacetal framework is often found in natural products with significant biological activities, such as antibiotics and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- typically involves the cyclization of keto diols. One efficient method includes the use of stereocontrolled routes to achieve the desired spiro configuration. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study spiroacetal chemistry and its reactivity.
Biology: Its biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its structural similarity to other biologically active spiroacetals, it is investigated for potential therapeutic uses, including antibiotic and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- involves its interaction with specific molecular targets. The spiroacetal structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the additional oxygen atom at position 9.
8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane: This compound has a similar trioxaspiro framework but with a different substituent at the 8-position.
Uniqueness
6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)- is unique due to its specific spiroacetal structure and the presence of the phenylethenyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
169563-17-1 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
8-(1-phenylethenyl)-6,7,10-trioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O3/c1-12(13-7-3-2-4-8-13)14-11-16-15(18-17-14)9-5-6-10-15/h2-4,7-8,14H,1,5-6,9-11H2 |
InChI Key |
IOZWAIJLDQZLLK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1COC2(CCCC2)OO1)C3=CC=CC=C3 |
Origin of Product |
United States |
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